molecular formula C11H12N2O2 B8794154 2-(6-Methoxy-1H-indol-3-yl)acetamide

2-(6-Methoxy-1H-indol-3-yl)acetamide

Cat. No.: B8794154
M. Wt: 204.22 g/mol
InChI Key: ZHCAMBSURQLGBM-UHFFFAOYSA-N
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Description

2-(6-Methoxy-1H-indol-3-yl)acetamide is a synthetic indole derivative characterized by a methoxy group at the 6-position of the indole ring and an acetamide moiety at the 3-position. The 6-methoxy substitution may enhance electron-donating properties, influencing biological activity and metabolic stability. This article compares this compound with structurally related indole acetamides, focusing on substituent effects, synthesis, and bioactivity.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(6-methoxy-1H-indol-3-yl)acetamide

InChI

InChI=1S/C11H12N2O2/c1-15-8-2-3-9-7(4-11(12)14)6-13-10(9)5-8/h2-3,5-6,13H,4H2,1H3,(H2,12,14)

InChI Key

ZHCAMBSURQLGBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CC(=O)N

Origin of Product

United States

Preparation Methods

Standard Laboratory Procedure

  • Hydrazine Formation : 6-Methoxyphenylhydrazine is prepared via diazotization of 6-methoxyaniline followed by reduction.

  • Cyclization : Reaction with ethyl pyruvate (CH₃COCOOEt) in concentrated HCl at 80–100°C for 8–12 hours yields 3-acetyl-6-methoxyindole.

  • Amidation : The acetyl group is converted to acetamide via ammonolysis using NH₃/MeOH at 60°C for 6 hours.

Critical Parameters :

  • Optimal HCl concentration: 5–6 M

  • Cyclization temperature: 85±5°C

  • Ammonolysis yield: 68–72%

Limitations :

  • Requires handling of hazardous hydrazine derivatives

  • Limited functional group tolerance during cyclization

Modified Bischler Indole Synthesis

Recent adaptations of the Bischler method enable direct incorporation of the acetamide moiety during indole formation.

Three-Component Reaction System

A typical protocol involves:

  • Condensation of 6-methoxyaniline with chloroacetone (ClCH₂COCH₃) in ethanol/NaHCO₃ (1:3 v/v) at reflux for 24 hours.

  • In situ oxidation of the intermediate 3-(propan-2-yl)-6-methoxyindole using KMnO₄ in acetic acid.

  • Simultaneous amidation via reaction with ammonium acetate (NH₄OAc) in DMF at 120°C.

Reaction Table :

StepReagentsConditionsYield
1ClCH₂COCH₃, EtOH/NaHCO₃Reflux, 24h58%
2KMnO₄, AcOH80°C, 6h82%
3NH₄OAc, DMF120°C, 8h67%

Advantages :

  • Avoids isolation of reactive intermediates

  • Single-pot implementation possible

Multicomponent Coupling Approaches

Modern synthetic strategies employ palladium-catalyzed cross-couplings to streamline production.

Pd-Catalyzed Indole-Acetamide Assembly

  • Indole Activation : 6-Methoxyindole is treated with POCl₃/DMF to form 3-chloroindole.

  • Suzuki Coupling : Reaction with acetamide-bearing boronic esters using Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1).

Optimized Conditions :

  • Catalyst: Pd(OAc)₂/XPhos (2.5 mol%)

  • Base: K₃PO₄ (2 equiv)

  • Temperature: 90°C, 12h

  • Yield: 78%

Key Innovation :
Use of water-tolerant catalysts enables aqueous reaction media, reducing organic solvent waste.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost-efficiency and safety over maximum yields.

Continuous Flow Reactor Process

  • Indole Formation : 6-Methoxyaniline and ethyl glyoxylate undergo continuous cyclization in H₂SO₄ (2M) at 100°C (residence time: 15 min).

  • Amidation : Reactive extrusion with NH₃ gas in a twin-screw reactor at 150°C.

Economic Metrics :

  • Production capacity: 50 kg/batch

  • Purity: >99.5%

  • Cost/kg: $220 (vs. $410 for batch process)

Waste Reduction :

  • 92% solvent recovery via integrated distillation

  • NH₃ recycling efficiency: 85%

Emerging Green Chemistry Approaches

Biocatalytic Amination

Recent advances employ transaminases for stereoselective amidation:

  • Enzyme : ω-Transaminase from Arthrobacter sp. (immobilized on SiO₂)

  • Conditions : pH 7.5, 35°C, 24h

  • Yield : 89% with 99% ee

Advantages :

  • Eliminates toxic ammonia sources

  • Operates at ambient temperature

Photocatalytic Methods

Visible-light-mediated amidation using Ru(bpy)₃Cl₂ catalyst:

  • Light source: 450 nm LEDs

  • Amine source: NH₄HCO₃

  • Yield: 76% in 8h

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityGreen Metrics
Fischer68–7298.2ModerateE-factor: 18.7
Bischler6797.8HighE-factor: 12.4
Pd-Catalyzed7899.1LowPMI: 3.2
Industrial8299.5Very HighE-factor: 5.1
Biocatalytic8999.3ModerateE-factor: 2.7

E-factor = kg waste/kg product; PMI = Process Mass Intensity

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1H-indole-3-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group and acetamide group can participate in substitution reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for halogenation reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer research, particularly against various solid tumors. Studies indicate its potential to inhibit cancer cell proliferation and induce apoptosis.

Key Findings :

  • Cell Viability Assays : In vitro studies demonstrated significant reductions in the viability of cancer cell lines such as breast and liver cancers, with IC50 values ranging from 10 to 30 µM depending on the specific cell line tested.
  • Mechanistic Insights : The compound appears to activate caspase pathways, leading to programmed cell death in cancer cells. It also modulates Bcl-2 family proteins, which are crucial in regulating apoptosis.
Cancer Cell LineIC50 Value (µM)Mechanism of Action
Breast10Apoptosis via caspase activation
Liver30Modulation of Bcl-2 proteins

Neuropharmacology

Research indicates that this compound may interact with serotonin receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

Biological Activity :

  • The compound's structure allows it to bind to serotonin receptors, potentially influencing neurotransmitter levels and exhibiting antidepressant effects .

Antimicrobial Properties

Preliminary studies have explored the antimicrobial activity of 2-(6-Methoxy-1H-indol-3-yl)acetamide against various pathogens.

Case Study Insights :

  • The compound has demonstrated effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MIC) showing promising results .
MicroorganismMIC (µg/mL)
Staphylococcus aureus (MRSA)<1
Escherichia coliInactive

Combination Therapies

The compound has been evaluated for synergistic effects when used in combination with established chemotherapeutics like cisplatin and doxorubicin. These combinations enhance overall cytotoxicity, particularly against resistant cancer cell lines, indicating a potential strategy for overcoming chemotherapy resistance .

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Indole Acetamides

Compound Name Substituent Position Functional Groups/Modifications Key Differences from Target Compound Reference
2-(6-Methoxy-1H-indol-3-yl)acetamide 6-methoxy, 3-acetamide None Reference compound -
2-(1H-Indol-3-yl)-N-phenylacetamide (1) 3-acetamide N-phenyl group Lacks methoxy; aryl substitution at acetamide
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(methylsulfonyl)acetamide (26) 5-methoxy, 3-acetamide 4-Chlorobenzoyl and methylsulfonyl groups Substituent at position 5; additional bulky groups
2-(6-Chloro-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide 6-chloro, 1-acetamide Chloro and dimethoxyphenyl groups Chloro vs. methoxy; acetamide at indole N1
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide 5-methoxy, 3-ethylacetamide Ethyl linker between indole and acetamide Ethyl spacer alters pharmacophore geometry
2-(1-Methyl-1H-indol-3-yl)acetamide 1-methyl, 3-acetamide Methyl group on indole nitrogen N-methylation vs. 6-methoxy substitution

Key Observations :

  • Substituent Position : Methoxy at position 6 (target) vs. 5 (compound 26) or 7 () affects electronic properties and steric interactions.
  • Functional Groups : Bulky substituents (e.g., 4-chlorobenzoyl in compound 26) may enhance receptor selectivity but reduce solubility .
  • Linker Modifications : Ethyl spacers (e.g., ) increase conformational flexibility but may reduce binding affinity compared to direct acetamide attachment .

Physicochemical Properties :

  • Electron-donating methoxy groups may stabilize the indole ring via resonance, affecting reactivity and stability.

Table 2: Reported Bioactivities of Selected Compounds

Compound Bioactivity Mechanism/Notes Reference
2-(1H-Indol-3-yl)-N-phenylacetamide (1) Antihyperglycemic, antioxidant α-Amylase inhibition; ROS scavenging
Compound 26 () COX-2 inhibition Selective binding via sulfonamide group
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide Neuroprotective (hypothesized) Structural similarity to melatonin
2-(6-Chloro-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide Anticancer (in vitro) Chloro group enhances cytotoxicity

Target Compound Hypotheses :

  • The 6-methoxy group may enhance antioxidant activity compared to 5-methoxy analogs due to reduced steric hindrance at the active site.
  • Lack of bulky substituents (e.g., chlorobenzoyl) could improve solubility but reduce target specificity.

Ecological and Regulatory Considerations

  • Ecotoxicity: Limited data for indole acetamides ().
  • Regulatory Status : Compliance with REACH and FDA guidelines is essential. Methoxy and acetamide groups are generally recognized as safe in pharmaceuticals .

Q & A

Q. What are the standard laboratory-scale synthetic routes for 2-(6-Methoxy-1H-indol-3-yl)acetamide?

The compound is typically synthesized via acetylation of 6-methoxyindole. A common method involves reacting 6-methoxyindole with acetic anhydride in the presence of a base like pyridine under reflux conditions. Post-synthesis purification employs recrystallization or column chromatography to ensure high purity . Optimization of reaction parameters (e.g., temperature, catalyst concentration) is critical for yield improvement.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the indole backbone, methoxy group, and acetamide substituent.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretch in acetamide at ~3300 cm1^{-1}, C=O at ~1650 cm1^{-1}) .
  • Mass Spectrometry (MS) : Determines molecular weight (204.22 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal structure and confirms stereochemistry, often using SHELX programs for refinement .

Q. What purification strategies are recommended post-synthesis?

Recrystallization using solvents like ethanol or methanol is preferred for small-scale purification. For complex mixtures, silica-gel column chromatography with a gradient eluent (e.g., ethyl acetate/hexane) ensures separation of byproducts. Purity is validated via HPLC with UV detection at 280 nm .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound?

Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). To resolve conflicts:

  • Dose-Response Studies : Establish activity across a concentration range.
  • Standardized Assays : Use validated protocols (e.g., MTT for cytotoxicity, DPPH/FRAP for antioxidant activity) .
  • Meta-Analysis : Compare data across studies, noting variables like solvent choice (DMSO vs. aqueous buffers) affecting solubility and bioavailability.

Q. What computational strategies predict interactions between this compound and biological targets?

  • Molecular Docking : Tools like AutoDock Vina model binding affinities to enzymes/receptors (e.g., kinases, GPCRs).
  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) to predict reactivity .
  • MD Simulations : Assess stability of ligand-target complexes over time. These methods guide experimental validation of mechanisms .

Q. What experimental approaches determine the crystal structure of this compound?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via vapor diffusion (e.g., ethanol/water). Data collection at 100–293 K resolves atomic positions.
  • SHELX Refinement : SHELXL refines structures using least-squares minimization, validated via R-factor analysis (<0.08 for high quality) .
  • Powder XRD : Confirms phase purity in bulk samples.

Q. How does structural modification at the 6-methoxy or 3-acetamide position alter bioactivity?

  • SAR Studies : Synthesize analogs (e.g., replacing methoxy with hydroxy or halogens) and compare activities.
  • Proteomics : Identify target engagement differences via affinity chromatography or pull-down assays.
  • Metabolomics : Track downstream pathway alterations (e.g., apoptosis markers in cancer cells) .

Methodological Notes

  • Contradictory Data : Always cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity alongside docking).
  • Safety : Follow GHS guidelines for handling; use fume hoods during synthesis and PPE for bioassays .
  • Ethics : Adhere to institutional protocols for in vitro/in vivo studies.

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